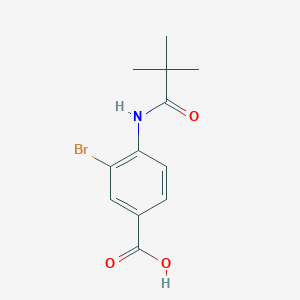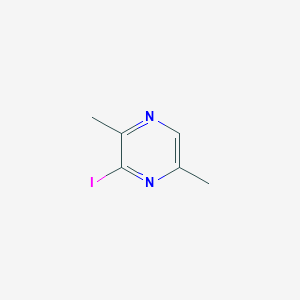
2-メトキシ-3-メチルナフタレン
概要
説明
2-Methoxy-3-methylnaphthalene is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the third position on the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
科学的研究の応用
2-Methoxy-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
作用機序
Mode of Action
It is known that compounds like this can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties.
Biochemical Pathways
Anaerobic degradation of naphthalene-related compounds like 2-Methoxy-3-methylnaphthalene has been studied . The degradation proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage, similar to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons . The metabolites suggest that further degradation goes through saturated compounds with a cyclohexane ring structure .
生化学分析
Biochemical Properties
2-Methoxy-3-methylnaphthalene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the metabolism of aromatic hydrocarbons. One of the key enzymes it interacts with is cytochrome P450, which catalyzes the oxidation of the methoxy and methyl groups, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitated by enzymes like UDP-glucuronosyltransferase. The interactions between 2-Methoxy-3-methylnaphthalene and these enzymes are crucial for its biotransformation and subsequent excretion from the body.
Cellular Effects
2-Methoxy-3-methylnaphthalene affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species during its metabolism . This oxidative stress can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression. Additionally, 2-Methoxy-3-methylnaphthalene can influence cellular metabolism by altering the activity of enzymes involved in energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-3-methylnaphthalene involves its binding to cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates . These intermediates can bind covalently to cellular macromolecules, leading to enzyme inhibition or activation. For example, the formation of epoxide intermediates can inhibit the activity of enzymes involved in DNA repair, resulting in genotoxic effects. Additionally, 2-Methoxy-3-methylnaphthalene can modulate gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-methylnaphthalene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Over time, the degradation products of 2-Methoxy-3-methylnaphthalene can accumulate and exert long-term effects on cellular function. For example, prolonged exposure to this compound has been associated with chronic oxidative stress and inflammation in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-methylnaphthalene vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. Toxicological studies have also reported that high doses of 2-Methoxy-3-methylnaphthalene can lead to carcinogenic effects in animal models.
Metabolic Pathways
2-Methoxy-3-methylnaphthalene is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, facilitated by enzymes like UDP-glucuronosyltransferase and sulfotransferase. The metabolic pathways of 2-Methoxy-3-methylnaphthalene are crucial for its detoxification and elimination from the body. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, 2-Methoxy-3-methylnaphthalene is transported and distributed through interactions with transporters and binding proteins . It can bind to plasma proteins such as albumin, which facilitates its distribution in the bloodstream. Additionally, transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of 2-Methoxy-3-methylnaphthalene. These interactions influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and toxicity.
Subcellular Localization
The subcellular localization of 2-Methoxy-3-methylnaphthalene is influenced by its chemical properties and interactions with cellular components . It can localize to various cellular compartments, including the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and activity of 2-Methoxy-3-methylnaphthalene within specific organelles. The compound’s localization within subcellular compartments is crucial for its biochemical activity and potential toxicity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 2-methoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-3-methylnaphthalene often involves the catalytic methylation of naphthalene derivatives. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions: 2-Methoxy-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
類似化合物との比較
2-Methoxynaphthalene: Similar in structure but lacks the methyl group at the third position.
3-Methylnaphthalene: Similar in structure but lacks the methoxy group at the second position.
2,3-Dimethylnaphthalene: Contains two methyl groups at the second and third positions but lacks the methoxy group.
Uniqueness: 2-Methoxy-3-methylnaphthalene is unique due to the presence of both a methoxy group and a methyl group on the naphthalene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-methoxy-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHKHUMIBLUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479210 | |
| Record name | 2-Methoxy-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61873-80-1 | |
| Record name | 2-Methoxy-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)
